molecular formula C6H6BrNO3 B1590362 Ethyl 3-bromoisoxazole-5-carboxylate CAS No. 105174-97-8

Ethyl 3-bromoisoxazole-5-carboxylate

Cat. No. B1590362
M. Wt: 220.02 g/mol
InChI Key: BLFWSORQDIUISI-UHFFFAOYSA-N
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Description

Ethyl 3-bromoisoxazole-5-carboxylate, also known as EBIX, is a synthetic organic compound with a variety of industrial and scientific applications. It is a colorless solid with a melting point of around 140°C. EBIX is a versatile molecule due to its unique chemical structure, which can be modified for a range of applications.

Scientific Research Applications

Synthesis of Biomimetic Compounds

A study by Moorthie, McGarrigle, Stenson, & Aggarwal (2007) describes the synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, an efficient and high-yielding process. This synthesis is part of a broader effort to develop biomimetic syntheses, such as for α-cyclopiazonic acid, a naturally occurring compound.

Synthesis of Nucleoside Analogs

In the field of medicinal chemistry, García-López, Herranz, & Alonso (1979) researched the synthesis of nucleoside analogs using ethyl 3-bromoisoxazole-5-carboxylate derivatives. These compounds exhibited significant cytostatic activity against HeLa cell cultures, indicating potential therapeutic applications.

Insecticide Intermediate Production

Lan Zhi-li (2007) conducted a study on the synthesis of Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in the production of the insecticide chlorantraniliprole. The study, detailed in the publication Fine Chemical Intermediates, highlights the industrial relevance of such chemical processes.

Carbene Chemistry and Photolysis

The chemistry of carbenes and photolysis was explored by Ang, Prager, & Williams (1995) through the study of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate. The research provides insight into the reactivity of these compounds under different conditions.

Novel Synthesis Methods Using Ultrasonics

Innovative synthesis methods, such as ultrasonic and thermally mediated nucleophilic displacement, were employed by Baker & Williams (2003) to create 2-amino-1,3-thiazole-5-carboxylates. Their research demonstrates the efficiency of modern synthesis techniques in producing complex molecules.

properties

IUPAC Name

ethyl 3-bromo-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFWSORQDIUISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549891
Record name Ethyl 3-bromo-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromoisoxazole-5-carboxylate

CAS RN

105174-97-8
Record name Ethyl 3-bromo-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromoisoxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dibromoformaldoxime (407 mg, 2.07 mmol) (prepared via the procedure of J C Rohloff, et. al., Tetrahedron Lett 1992, 33:3113-6), and ethyl propiolate (311 mg, 3.17 mmol) were dissolved in 10 ml of 50% aqueous EtOH. While stirring, a solution of 243 mg (2.43 mmol) of potassium bicarbonate in 5 ml of water was added dropwise over 1 h. The resulting solution was stirred for an additional 4 h, diluted with 25 ml of water, and extracted with chloroform (3×25 ml). The combined organic extract was dried over sodium sulfate and concentrated in vacuo to a colourless oil, 345 mg (78% yield) as a 7:1 mixture of the 5- and 4-carboxylates.
Quantity
407 mg
Type
reactant
Reaction Step One
Quantity
311 mg
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Jin, X Sun, D Liu, H Xie, Y Rao - Chemical Papers, 2019 - Springer
… Ethyl 3-bromoisoxazole-5-carboxylate (19.1) … After purified by column, 57.6-mg ethyl 3-bromoisoxazole-5-carboxylate was obtained in 48.6% yield. …
Number of citations: 5 link.springer.com

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